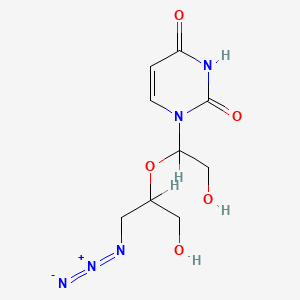

3'-Azido-3'-deoxy-2',3'-secoribouridine

Description

Overview of Nucleoside Analogues in Chemical Biology and Medicinal Chemistry

Nucleoside analogues are a class of synthetic compounds that mimic natural nucleosides, the fundamental components of nucleic acids. wikipedia.org These analogues typically consist of a nucleobase (like adenine, guanine, cytosine, thymine (B56734), or uracil) linked to a modified sugar moiety. nih.gov Their structural similarity allows them to be recognized by cellular or viral enzymes and incorporated into metabolic pathways. nih.gov However, the modifications they carry disrupt these processes, leading to a range of biological effects. nih.gov

In medicinal chemistry, nucleoside analogues are a highly successful class of drugs, particularly as antiviral and anticancer agents. bohrium.comunife.itmdpi.com By interfering with DNA or RNA synthesis, they can halt the replication of viruses or the proliferation of cancer cells. numberanalytics.comnih.gov Famous examples include Zidovudine (AZT) for HIV treatment and Gemcitabine for various cancers. wikipedia.orgnumberanalytics.com Beyond therapeutics, nucleoside analogues are invaluable tools in chemical biology for studying the structure and function of nucleic acids, labeling DNA for detection, and as research reagents. numberanalytics.com The "click chemistry" approach, often utilizing azide-alkyne cycloadditions, has further expanded the utility of these analogues by allowing for the efficient creation of bioconjugates for various pharmacological applications. bohrium.comnih.gov

Rationale for 3'-Azido and Seco-Modifications in Nucleoside Scaffolds

The deliberate introduction of specific chemical groups and structural changes into a nucleoside scaffold is a key strategy in drug design. The 3'-azido and seco-modifications are prime examples of this, each conferring distinct and advantageous properties to the parent molecule.

The 3'-azido group (-N₃) is a crucial modification, most famously incorporated in the anti-HIV drug Zidovudine (AZT). nih.gov Its primary role is to act as a chain terminator during DNA synthesis. Once a 3'-azido nucleoside analogue is incorporated into a growing DNA strand by a viral reverse transcriptase, the absence of the 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting replication. wikipedia.org The azido (B1232118) group is also relatively small and can be accommodated by the active site of many viral polymerases. Furthermore, the azide (B81097) moiety can increase the lipophilicity of the nucleoside, which can enhance its ability to cross cell membranes. nih.govclinpgx.org In the context of "click chemistry," the azide group serves as a versatile handle for attaching other molecules, such as fluorescent probes or other bioactive agents. nih.gov

The seco-modification refers to the cleavage of a bond within the sugar ring, resulting in an acyclic nucleoside analogue. nih.gov This modification introduces significant conformational flexibility to the molecule. This flexibility can be advantageous, as it may allow the analogue to adopt a conformation that is better suited for binding to the active site of a target enzyme. Acyclic nucleoside analogues, such as the antiviral drug Acyclovir, are well-known for their selective activation by viral enzymes, which contributes to their favorable safety profile. wikipedia.org The disruption of the rigid furanose ring can also impact the molecule's metabolic stability and interaction with cellular transport proteins. nih.gov

Historical Context of 3'-Azido Nucleosides in Preclinical Research and Development

The journey of 3'-azido nucleosides in preclinical research is intrinsically linked to the fight against the HIV/AIDS epidemic.

Early Synthesis and Antiviral Discovery: The first synthesis of 3'-azido-3'-deoxythymidine (AZT, Zidovudine) was reported in the 1960s. However, its potent antiviral activity against HIV was not discovered until the mid-1980s. tcichemicals.com This discovery was a landmark moment, leading to AZT becoming the first approved drug for the treatment of HIV infection. nih.govtcichemicals.com

Mechanism of Action Studies: Preclinical research in the late 1980s elucidated the mechanism of action of AZT. It was shown that after being converted to its triphosphate form by cellular enzymes, AZT triphosphate acts as a competitive inhibitor and a chain terminator of the HIV reverse transcriptase. tcichemicals.comnih.gov Studies also investigated its permeation across cell membranes, revealing that the azido group contributes to increased lipophilicity, allowing for non-facilitated diffusion. nih.govclinpgx.org

Exploration of Other 3'-Azido Analogues: The success of AZT spurred the synthesis and evaluation of a wide array of other 3'-azido nucleosides. Researchers explored modifications to both the sugar and the base to improve efficacy, resistance profiles, and toxicity. For instance, the purine (B94841) derivative 3'-azido-2',3'-dideoxyguanosine (B1384153) (AZG) was found to be a potent and selective inhibitor of HIV-1, exhibiting a superior resistance profile compared to AZT in preclinical studies. nih.gov

Addressing Toxicity: A significant focus of preclinical research has been to understand and mitigate the toxicity associated with 3'-azido nucleosides, such as the bone marrow suppression seen with AZT. nih.gov Studies have investigated the impact of these analogues on mitochondrial DNA synthesis and protein glycosylation as potential mechanisms of cytotoxicity. nih.govnih.gov

The preclinical development of 3'-azido nucleosides showcases a classic example of rational drug design, where a specific chemical modification was identified, optimized, and extensively studied to yield a life-saving therapeutic.

Interactive Data Tables

Below are interactive tables summarizing key information about some of the compounds mentioned in this article.

| Property | Value |

|---|

Structure

2D Structure

3D Structure

Properties

CAS No. |

101527-63-3 |

|---|---|

Molecular Formula |

C9H13N5O5 |

Molecular Weight |

271.23 g/mol |

IUPAC Name |

1-[1-(1-azido-3-hydroxypropan-2-yl)oxy-2-hydroxyethyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H13N5O5/c10-13-11-3-6(4-15)19-8(5-16)14-2-1-7(17)12-9(14)18/h1-2,6,8,15-16H,3-5H2,(H,12,17,18) |

InChI Key |

JVMNAMJKOFUODC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C(CO)OC(CN=[N+]=[N-])CO |

Origin of Product |

United States |

Biochemical and Cellular Mechanisms of Action of 3 Azido 3 Deoxy 2 ,3 Secoribouridine

Molecular Targets and Enzyme Inhibition Studies

Interference with Nucleic Acid Synthesis and Chain Termination Mechanisms

The presence of a 3'-azido group is a key determinant of the mechanism of action for many nucleoside analogues. This chemical group, when present at the 3' position of the sugar ring, prevents the formation of the 3'-5' phosphodiester bond that is essential for the elongation of nucleic acid chains. wikipedia.org

Once a 3'-azido nucleoside analogue is incorporated into a growing DNA or RNA strand by a polymerase, the absence of a 3'-hydroxyl group makes it impossible for the next nucleotide to be added, leading to the termination of the chain. This process is a hallmark of many antiviral and anticancer nucleoside analogues. cuni.cz For instance, the well-known antiviral drug, 3'-azido-3'-deoxythymidine (AZT), functions as a chain terminator for viral reverse transcriptase. nih.gov

It is highly probable that 3'-Azido-3'-deoxy-2',3'-secoribouridine, after intracellular phosphorylation to its triphosphate form, would act as a competitive inhibitor of the natural nucleoside triphosphate and, upon incorporation, would lead to the termination of the growing nucleic acid chain. The acyclic 'seco' nature of its sugar ring could influence its recognition and incorporation by cellular or viral polymerases, potentially altering its specificity and potency compared to cyclic nucleoside analogues. pnas.org

Table 1: Comparison of Chain Termination Mechanisms

| Feature | 3'-Azido-3'-deoxythymidine (AZT) | Proposed for this compound |

| Active Form | Azidothymidine triphosphate (AZT-TP) | Presumed to be the triphosphate form |

| Mechanism | Competes with natural thymidine (B127349) triphosphate for incorporation into DNA. nih.gov | Likely competes with natural uridine (B1682114) triphosphate for incorporation into RNA or DNA. |

| Outcome | Causes chain termination due to the 3'-azido group, preventing further elongation. cuni.cz | Expected to cause chain termination. |

Impact on Other Cellular Metabolic Processes (e.g., Protein Glycosylation)

Beyond direct interference with nucleic acid synthesis, some nucleoside analogues can affect other cellular metabolic pathways. For example, the monophosphate form of AZT has been shown to inhibit protein glycosylation. This occurs through competition with pyrimidine-sugars for their transport into the Golgi apparatus. This inhibition of glycosylation represents a distinct mechanism of cytotoxicity that is separate from its role as a DNA chain terminator.

Given that this compound is a uridine analogue, its phosphorylated metabolites could potentially interfere with cellular processes that utilize uridine-diphosphate (B1259127) (UDP)-sugars, which are crucial for glycosylation reactions. However, without specific experimental data, this remains a theoretical possibility.

Effects on Cellular Nucleic Acid Replication and Transcription

The primary effect of nucleoside analogues that act as chain terminators is the disruption of cellular and/or viral nucleic acid replication and transcription. By being incorporated into nascent DNA or RNA strands, these compounds effectively halt the synthesis process. cuni.cz

In the context of this compound, its incorporation would likely lead to the premature termination of both DNA and RNA chains, depending on the specificity of the polymerases that recognize it as a substrate. The 'seco' structure might confer a different spectrum of activity against various cellular and viral polymerases compared to its cyclic counterparts. Acyclic nucleoside analogues have been shown to inhibit viral DNA synthesis. pnas.org

Induction of Programmed Cell Death Pathways in Preclinical Cellular Models (e.g., Apoptosis)

The disruption of critical cellular processes such as DNA replication and the accumulation of terminated nucleic acid fragments can trigger programmed cell death, or apoptosis. cuni.cz Nucleoside analogues are known to induce apoptosis in various cancer cell lines. This is often a consequence of the cellular stress caused by the inhibition of DNA synthesis and the activation of DNA damage response pathways. researchgate.net

For example, studies with purine (B94841) nucleoside analogues have demonstrated their ability to induce apoptosis in lymphoid malignancies. medchemexpress.com It is plausible that this compound, by interfering with nucleic acid synthesis, would also activate apoptotic pathways in susceptible cells. The extent and specifics of this induction would depend on the cell type and its metabolic state.

Comparative Mechanistic Studies with Established 3'-Azido Nucleoside Analogues

A comparative analysis with established 3'-azido nucleoside analogues like AZT is crucial for postulating the mechanism of this compound.

Phosphorylation: Like AZT, this compound would need to be phosphorylated to its active triphosphate form by cellular kinases. The efficiency of this phosphorylation cascade would be a critical determinant of its biological activity. nih.gov

Polymerase Specificity: The key difference lies in the 'seco' (acyclic) sugar moiety. This structural alteration could significantly impact its recognition and affinity for different polymerases. While AZT is a substrate for reverse transcriptases and cellular DNA polymerases, the acyclic nature of this compound might favor or disfavor its interaction with certain enzymes. pnas.org

Resistance: Resistance to nucleoside analogues often arises from mutations in the viral or cellular enzymes that either phosphorylate the drug or incorporate it into the nucleic acid chain. wikipedia.org Any potential development of resistance to this compound would likely follow similar patterns.

Advanced Research Directions and Future Preclinical Applications

Combination Therapies with Other Pharmacological Agents (Preclinical Rationales)

The exploration of combination therapies is a cornerstone of modern drug development, aiming to enhance efficacy, reduce toxicity, and overcome drug resistance. For a compound like 3'-Azido-3'-deoxy-2',3'-secoribouridine, the preclinical rationale for its use in combination with other pharmacological agents would likely be multifaceted. While direct studies on this specific molecule are not extensively documented, the rationale can be extrapolated from research on analogous nucleoside analogues.

One potential strategy involves combining it with agents that modulate nucleotide metabolism. For instance, some nucleoside analogues exhibit synergistic effects when paired with drugs that disrupt de novo thymidylate synthesis, such as methotrexate. researchgate.net This approach could potentiate the activity of this compound by increasing its relative incorporation into nucleic acids or by enhancing its inhibitory effects on target enzymes.

Another preclinical avenue is the combination with drugs targeting different stages of a disease pathway. For example, in viral infections, combining a polymerase inhibitor with a protease inhibitor is a well-established strategy. Similarly, in oncology, pairing a DNA-damaging agent with a cell cycle checkpoint inhibitor can lead to enhanced cancer cell death. The preclinical investigation of this compound in such combinations would be a logical step to identify synergistic interactions and to delineate the mechanistic basis of any observed potentiation.

Furthermore, combination with immunomodulatory agents could be explored. The rationale here would be to couple the direct therapeutic effect of the secoribouridine analogue with an enhancement of the host's immune response against diseased cells.

| Potential Combination Agent Class | Preclinical Rationale | Example from Analogue Research |

| Nucleotide Metabolism Modulators | Enhance incorporation or inhibitory activity | Methotrexate with 3'-azido-3'-deoxythymidine (AZT) researchgate.net |

| Pathway-Specific Inhibitors | Target different stages of a disease for synergistic effects | Combination of antiviral agents with different mechanisms of action |

| Immunomodulatory Agents | Combine direct therapeutic action with enhanced immune response | Checkpoint inhibitors in oncology |

Development of Novel Delivery Systems (Preclinical Focus, e.g., Blood-Brain Barrier Permeability Strategies)

A significant hurdle in the development of many promising therapeutic compounds is their delivery to the target site in the body. For nucleoside analogues, challenges include metabolic instability and poor membrane permeability. nih.gov For pathologies affecting the central nervous system (CNS), the blood-brain barrier (BBB) presents a formidable obstacle. researchgate.netnih.gov

Preclinical research into novel delivery systems for this compound would be crucial for its therapeutic development. Strategies to enhance its delivery could include:

Prodrug Approaches: The synthesis of lipophilic prodrugs is a common strategy to improve the oral bioavailability and membrane permeability of nucleoside analogues. nih.gov For CNS delivery, a prodrug could be designed to be more lipophilic, facilitating passive diffusion across the BBB. An example from a related compound is the covalent attachment of 3'-azido-3'-deoxythymidine (AZT) to a sorbitol-G8 transporter, which was shown to cross the BBB in a mouse model. researchgate.netrsc.org

Nanoparticle-based Delivery: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could protect it from premature degradation and facilitate its transport across the BBB. nih.govresearchgate.net Surface modification of these nanoparticles with ligands that bind to receptors on the BBB can further enhance targeted delivery.

Intranasal Delivery: For CNS applications, intranasal administration is being explored as a non-invasive method to bypass the BBB. youtube.com Preclinical studies could investigate the formulation of this compound for intranasal delivery and assess its distribution in the brain.

| Delivery System | Preclinical Focus | Potential Advantage |

| Prodrugs | Enhance lipophilicity and membrane permeability. nih.gov | Improved oral bioavailability and BBB penetration. researchgate.netrsc.org |

| Nanoparticles | Encapsulation for protection and targeted delivery. nih.govresearchgate.net | Increased stability and targeted CNS delivery. |

| Intranasal Formulation | Non-invasive delivery to the CNS. youtube.com | Bypassing the blood-brain barrier. |

Chemical Probes and Tools for Advanced Biological Research

The azido (B1232118) group in this compound makes it an ideal candidate for use as a chemical probe in advanced biological research. promega.commskcc.orgfebs.org The azide (B81097) moiety can participate in bioorthogonal "click" chemistry reactions, allowing for the specific labeling and detection of molecules that have incorporated the compound. nih.gov

Applications in Investigating Complex Biological Pathways (e.g., Phosphatidylinositol (PI) phosphorylation)

The structural similarity of the ribose moiety of this compound to components of key signaling molecules suggests its potential use in dissecting complex biological pathways. A pertinent example is the phosphatidylinositol (PI) signaling pathway, which is crucial for a multitude of cellular processes. nih.gov

Researchers have synthesized 6-azido-6-deoxy derivatives of phosphatidylinositol to serve as chemical probes for studying PI biology. mdpi.com These probes, containing an azido group, can be metabolically incorporated and then functionalized via click chemistry to investigate PI phosphorylation and its interactions with other molecules. Similarly, this compound or its metabolites could potentially be used to probe pathways involving uridine-containing molecules. For instance, it might be used to study glycosylation processes, as the related compound 3'-azido-3'-deoxythymidine monophosphate has been shown to inhibit protein glycosylation. nih.gov

Use in Drug Discovery and Target Identification Processes (Preclinical)

In preclinical drug discovery, identifying the molecular target of a bioactive compound is a critical step. The azido group of this compound can be exploited for target identification through affinity-based protein profiling. In this approach, the compound is allowed to interact with a cellular lysate or in living cells. The azido group is then used to attach a reporter tag (e.g., biotin) via click chemistry. The tagged protein-ligand complexes can be isolated and the protein identified by mass spectrometry. This method can provide direct evidence of the compound's binding partners within the proteome. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing insights into ligand-protein interactions at the atomic level. mdpi.com

Ligand-Protein Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. youtube.comyoutube.com For this compound, docking studies could be employed to screen potential protein targets and to generate initial models of the ligand-protein complex. This can help in understanding the structural basis of its activity and in designing more potent and selective analogues. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. researchgate.net MD simulations provide a more realistic representation of the biological environment and can reveal important information about the stability of the binding pose, the key interactions that stabilize the complex, and any conformational changes that occur upon ligand binding. mdpi.com Such studies would be invaluable in refining the understanding of how this compound interacts with its biological targets and in guiding further experimental investigations.

| Computational Method | Application to this compound | Expected Outcome |

| Ligand-Protein Docking | Prediction of binding mode to potential protein targets. youtube.comyoutube.com | Identification of key interacting residues and initial binding hypothesis. |

| Molecular Dynamics Simulations | Analysis of the dynamic stability of the ligand-protein complex. researchgate.net | Refined understanding of binding affinity and conformational changes. mdpi.com |

Prediction of Binding Affinities and Conformational Analysis

While specific experimental data on this compound is not widely available in peer-reviewed literature, its potential biological activity can be predicted through advanced computational modeling. The cornerstone of this predictive work lies in conformational analysis and the subsequent prediction of binding affinities to target enzymes.

Conformational Analysis is a critical step in predicting the biological potential of a nucleoside analogue. The three-dimensional shape (conformation) of the molecule dictates how it can fit into the active site of a target enzyme, such as a viral polymerase or reverse transcriptase. For nucleoside analogues to function, they must mimic the shape of natural nucleosides sufficiently to be recognized and processed by these enzymes. nih.gov

However, this compound is an acyclic, or seco-nucleoside, meaning its sugar ring has been opened. This structural change removes the rigid constraint of the furanose ring, introducing significant conformational flexibility due to free rotation around the new single bonds. Predicting the bioactive conformation of such a flexible molecule requires sophisticated molecular mechanics techniques to map its potential energy surface and identify stable, low-energy conformers. These computational methods, which can be refined using quantum mechanics, are essential to understand which shapes the molecule is likely to adopt in a biological environment. nih.gov

Prediction of Binding Affinities: Once the most stable or likely bioactive conformations are identified, they can be used in docking simulations. These computational experiments place the analogue into the three-dimensional crystal structure of a target protein. The simulation then calculates the theoretical binding affinity, often expressed as a binding free energy (ΔG) or an inhibition constant (Kᵢ). This predicted affinity helps researchers prioritize which novel compounds are most likely to be potent inhibitors before undertaking costly and time-consuming chemical synthesis and in vitro testing. Docking studies would be crucial to evaluate whether the flexibility of the seco-scaffold in this compound allows for an optimal fit within the active site of a target polymerase, a key step for potential therapeutic action like DNA chain termination. wikipedia.orgnih.gov

Table 1: Comparative Structural Features of Nucleoside Analogues

| Feature | This compound (Predicted) | 3'-Azido-3'-deoxythymidine (AZT) | Acyclovir |

| Ring Structure | Acyclic (seco-ribose) | Cyclic (deoxyribose) | Acyclic (seco-guanine) |

| Key Modification | 3'-azido group, opened sugar ring | 3'-azido group | Acyclic side chain |

| Conformational Flexibility | High | Low (constrained by furanose ring) | High |

| Mechanism of Action | Predicted DNA chain terminator | Known DNA chain terminator | Known DNA chain terminator |

| Natural Nucleoside Mimic | Uridine (B1682114)/Deoxyuridine | Thymidine (B127349)/Deoxythymidine | Guanosine/Deoxyguanosine |

Emerging Therapeutic Concepts for Modified Nucleoside Analogues (Preclinical only)

The field of nucleoside analogue research is continuously evolving, with preclinical studies exploring novel strategies to enhance efficacy, overcome resistance, and broaden therapeutic applications. These emerging concepts could be highly relevant for future research into compounds like this compound.

One of the most significant challenges with nucleoside analogues is delivering the active compound into the target cell and ensuring its conversion to the active triphosphate form. nih.govProdrug strategies are a major focus of preclinical research to overcome these hurdles. This approach involves modifying the parent nucleoside analogue with chemical groups that improve properties like lipophilicity (for better cell membrane penetration) and bioavailability. manchester.ac.uknumberanalytics.com These masking groups are designed to be cleaved off by intracellular enzymes, releasing the active drug where it is needed. nih.gov This can lead to lower plasma concentrations of the active form, potentially reducing systemic toxicity while increasing intracellular efficacy. nih.gov

Another advanced concept is the development of acyclic nucleoside phosphonates . These molecules are designed to bypass the first, and often rate-limiting, phosphorylation step required for activation. nih.gov By replacing a phosphate-oxygen bond with a more stable phosphate-carbon bond, phosphonates are resistant to hydrolysis by cellular phosphatases, potentially leading to a longer intracellular half-life. nih.gov This approach has been successfully applied to create approved antiviral drugs like Cidofovir and Tenofovir. epa.gov

A more novel and speculative application for nucleoside analogues is in translational readthrough therapy . Some genetic diseases are caused by nonsense mutations, which create a premature termination codon (PTC) in the messenger RNA (mRNA), leading to the production of a truncated, non-functional protein. Preclinical studies are investigating whether certain small molecules, including nucleoside analogues, can cause the ribosome to misread the PTC and continue translation, thereby restoring the production of the full-length, functional protein. mdpi.com While still in early stages, this represents a potential new therapeutic paradigm for genetic disorders. mdpi.com

Finally, the unique properties of modified nucleosides are being explored in the fields of gene therapy and synthetic biology . Here, they have the potential to be used as tools to selectively regulate or modify gene expression with high precision. numberanalytics.com

Table 2: Overview of Emerging Preclinical Concepts for Nucleoside Analogues

| Therapeutic Concept | Problem Addressed | Rationale / Mechanism |

| Prodrug Development | Poor bioavailability, low cell penetration. nih.govnumberanalytics.com | Increase lipophilicity with cleavable masking groups to improve absorption and cell entry. nih.gov |

| Nucleoside Phosphonates | Inefficient phosphorylation, enzymatic degradation. nih.gov | Bypass the initial phosphorylation step and increase stability against hydrolysis by phosphatases. nih.gov |

| Translational Readthrough | Premature protein termination from nonsense mutations. mdpi.com | Induce the ribosome to read through a premature stop codon, restoring full-length protein synthesis. mdpi.com |

| Gene Regulation Tools | Need for precise control of gene expression. | Use as components in synthetic biology circuits or for targeted gene modification. numberanalytics.com |

Q & A

Q. How can isotope-labeled analogs (e.g., ¹⁴C or ³H) of this compound be synthesized for pharmacokinetic studies?

- Radiolabeling via catalytic tritiation or ¹⁴C incorporation at the 2' position using Pd/C and H₂ gas. Purify via reverse-phase HPLC, and validate specific activity (e.g., 45–60 mCi/mmol) using liquid scintillation counting. In vivo distribution studies require tissue homogenization and combustion analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.